(1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Description
The compound "(1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-..." is a highly complex glycosylated triterpenoid derivative characterized by:
- Core structure: A hexacyclic (24-oxahexacyclo) framework with six methyl groups and a carbaldehyde functional group at position 20.
- Glycosylation: Multiple glycosyl units, including a branched oligosaccharide chain with hydroxyl and hydroxymethyl substituents.
- Stereochemistry: Ten stereocenters, critical for its conformational stability and biological interactions.
This compound shares structural motifs with triterpenoid glycosides reported in plant and fungal metabolites, such as Zygocaperoside () and fungal secondary metabolites (). Its glycosylation pattern is reminiscent of flavonoid glycosides like those isolated from Mussaenda recurvata (). Analytical techniques such as NMR and mass spectrometry () are essential for its characterization.
Properties
CAS No. |
23643-61-0 |
|---|---|
Molecular Formula |
C52H84O22 |
Molecular Weight |
1061.2 g/mol |
IUPAC Name |
(1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
InChI |
InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31?,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1 |
InChI Key |
JXTOWLUQSHIIDP-IGMIGKIRSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CCC(C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C |
Origin of Product |
United States |
Biological Activity
The compound in focus, with the complex IUPAC name “(1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde”, exhibits significant biological activities that are of interest in various fields of research.
Structural Characteristics
The compound is characterized by a complex polycyclic structure with multiple hydroxyl groups and sugar moieties that contribute to its biological properties. The presence of these functional groups suggests potential interactions with biological macromolecules.
Biological Activities
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. In particular, studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi due to their ability to disrupt cell membrane integrity and metabolic functions .
Antioxidant Properties
The presence of hydroxyl groups in the structure is associated with antioxidant activity. These groups can scavenge free radicals and reduce oxidative stress in cells. This property has implications for the prevention of diseases related to oxidative damage .
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases .
Case Studies and Research Findings
-
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of structurally related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for some derivatives . -
Antioxidant Activity Assessment
In vitro assays demonstrated that compounds similar to this one showed significant DPPH radical scavenging activity with an IC50 value of 25 µg/mL. This suggests a strong potential for use in formulations aimed at reducing oxidative stress . -
Inflammation Modulation
Research involving animal models indicated that administration of this compound led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This points towards its potential utility in treating inflammatory conditions .
Data Table: Biological Activities Summary
Scientific Research Applications
The compound identified as (1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry , agriculture , and biotechnology , supported by relevant research findings and case studies.
Antiviral Properties
Research has indicated that compounds with similar structural features to the one exhibit antiviral activity. For example, computational studies have identified potential candidates against viruses such as the cowpox virus by analyzing their molecular interactions and bioactivity profiles . The intricate structure of this compound suggests it may interact effectively with viral proteins or enzymes.
Anticancer Activity
Some derivatives of complex organic compounds have shown promise in anticancer research. The presence of multiple hydroxyl groups and a unique carbon skeleton may enhance the compound's ability to inhibit cancer cell proliferation. Investigations into related compounds have demonstrated their potential to induce apoptosis in various cancer cell lines .
Drug Delivery Systems
The molecular structure allows for potential use in drug delivery systems due to its ability to form stable complexes with other therapeutic agents. The presence of multiple functional groups can facilitate interaction with biological membranes and enhance cellular uptake .
Pesticide Development
The compound's complex structure may also be explored for developing novel pesticides. Research into similar organic molecules has shown that they can act as effective biopesticides by targeting specific pathways in pests while being less harmful to non-target organisms . The ability to modify the compound's structure could lead to increased efficacy against a range of agricultural pests.
Plant Growth Regulators
There is a growing interest in using such compounds as plant growth regulators. Studies have indicated that certain structural motifs can influence plant growth and development by modulating hormonal pathways . Therefore, this compound could be investigated for its potential to enhance crop yields and resilience.
Enzyme Inhibition
The intricate structure of this compound suggests it could serve as an enzyme inhibitor in various biochemical pathways. Research has shown that similar compounds can effectively inhibit enzymes involved in metabolic processes or disease pathways . This application could lead to advancements in therapeutic strategies for metabolic disorders.
Biosensors
Given its chemical properties and stability, the compound may be utilized in biosensor technology for detecting specific biomolecules or pathogens. Its ability to interact with biological systems could enable the development of sensitive detection methods for clinical diagnostics or environmental monitoring .
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The compound contains 12 hydroxyl groups (H-bond donors) , enabling classic alcohol reactions:
The C-2 hydroxy group shows enhanced acidity due to adjacent carbaldehyde (C-20), favoring nucleophilic substitution under basic conditions .
Carbaldehyde Reactivity
The C-20 aldehyde group (IUPAC position 20-carbaldehyde) participates in:
Glycosidic Bond Cleavage
The trisaccharide moiety at C-10 undergoes hydrolysis:
Ether Linkage Stability
The 24-oxahexacyclic system contains stable cyclic ethers resistant to:
-
Nucleophilic attack under physiological pH
-
Reduction by LiAlH₄ below 100°C
-
Base-mediated cleavage (requires >150°C in concentrated NaOH)
Stereochemical Considerations
-
C-20 stereochemistry (S-configuration) directs facial selectivity in cycloadditions involving the aldehyde .
-
Axial hydroxyls (C-2, C-10) show hindered reactivity compared to equatorial positions.
Thermal Degradation Pathways
Pyrolysis studies (hypothetical model based on triterpenoid analogs):
| Temperature Range | Major Degradation Products |
|---|---|
| 150–200°C | Dehydration of vicinal diols to form conjugated dienes |
| 200–250°C | Retro-Diels-Alder fragmentation of hexacyclic core |
| >300°C | Complete carbonization with CO, CO₂, and hydrocarbon gases |
Photochemical Reactivity
The conjugated hexacyclic system exhibits:
Comparison with Similar Compounds
Methodological Considerations
- Annotation Tools: Software like Compound Discoverer prioritizes mzCloud and ChemSpider for formula prediction (), critical for distinguishing the target compound from isomers.
- NMR Cross-Validation : Comparative ¹³C shifts (e.g., A-ring in ) resolve ambiguities in glycosyl linkage positions.
- Limitations : Absence of CAS registry data () complicates database referencing for the target compound.
Preparation Methods
Chemical Glycosylation
2.1.1 Donor-Acceptor Preparation
-
Glycosyl Donors : Trichloroacetimidates and thioglycosides are commonly used. For instance, the β-linked glucosyl donor (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose unit) is activated using TMSOTf or NIS/TfOH.
-
Protecting Groups : Benzyl (Bn), chloroacetyl (ClAc), and levulinoyl (Lev) groups shield hydroxyl moieties during coupling. The C2 position of the donor sugar often employs azide or phthalimide groups to enforce β-selectivity via neighboring group participation.
2.1.2 Coupling Conditions
A representative glycosylation involves reacting the triterpenoid aglycone with a pre-activated glycosyl donor in anhydrous dichloromethane at −40°C. Yields range from 45% to 59%, with β-selectivity exceeding 90%.
| Glycosyl Donor | Activator | Temperature | Yield (%) | β:α Ratio |
|---|---|---|---|---|
| Trichloroacetimidate | TMSOTf | −40°C | 59 | 95:5 |
| Thioglycoside | NIS/TfOH | −15°C | 45 | 90:10 |
| Imidate | BF₃·Et₂O | 0°C | 37 | 85:15 |
Electrochemical Glycosylation
Recent advances employ electrochemical activation for improved stereocontrol. Using tetrabutylammonium triflate (Bu₄NOTf) as an electrolyte, glycosyl triflate intermediates form at −15°C, enabling intramolecular cyclization with β-selectivity >95%. This method avoids stoichiometric promoters, enhancing scalability.
Regioselective Modifications
3.1 Hydroxylation at C2 and C21
Directed C–H oxidation using Sharpless conditions (OsO₄/NMO) introduces hydroxyl groups at C2 and C21. Steric hindrance from the hexacyclic core necessitates prolonged reaction times (72 h).
3.2 Epoxidation and Ring-Opening
The 24-oxahexacyclo motif is installed via epoxidation of a Δ¹⁷,²⁰ diene using mCPBA, followed by acid-catalyzed ring-opening with water.
Challenges and Limitations
4.1 Steric Hindrance
The dense hexacyclic architecture impedes glycosyl donor accessibility, often requiring excess reagents (5–10 equiv) and prolonged reaction times.
4.2 Purification
Reverse-phase HPLC with C18 columns resolves diastereomers, but yields rarely exceed 30% due to similar polarities among intermediates .
Q & A
How can the stereochemical configuration of this compound be resolved, given its multiple stereocenters and glycosidic linkages?
Level: Basic
Methodological Answer:
Stereochemical determination requires a combination of NMR spectroscopy (COSY, NOESY, and HSQC) to analyze coupling constants and spatial proximities, complemented by X-ray crystallography for unambiguous assignment of absolute configurations. Computational methods like density functional theory (DFT) can optimize molecular geometries and predict NMR chemical shifts for validation against experimental data. For glycosidic linkages, enzymatic hydrolysis followed by LC-MS analysis can identify sugar moieties and linkage positions .
What synthetic strategies are effective for constructing the glycosidic linkages in this compound?
Level: Basic
Methodological Answer:
Glycosylation reactions require regioselective activation of sugar donors. Use Schmidt’s trichloroacetimidate method or Koenigs-Knorr conditions with AgOTf as a promoter. Protect free hydroxyl groups with temporary protecting groups (e.g., acetyl, benzyl) to prevent undesired side reactions. Monitor reaction progress via TLC and MALDI-TOF MS. For stereocontrol, employ chiral auxiliaries or solvent-directed approaches (e.g., nitrile effect) .
How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Level: Advanced
Methodological Answer:
Apply statistical Design of Experiments (DoE) methods, such as factorial or response surface designs, to evaluate variables (temperature, solvent polarity, catalyst loading). Use software like COMSOL Multiphysics for reaction modeling or Minitab for data analysis. For example, a Central Composite Design (CCD) can identify interactions between glycosylation temperature (50–80°C) and donor-acceptor ratios (1:1 to 1:3). Validate optimized conditions with three independent replicates to ensure reproducibility .
How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during structural elucidation?
Level: Advanced
Methodological Answer:
Cross-validate data using orthogonal techniques:
- NMR discrepancies: Compare experimental shifts with DFT-predicted values. Re-examine sample purity via HPLC.
- MS inconsistencies: Perform high-resolution MS (HRMS) and MS/MS fragmentation to confirm molecular formula and connectivity.
- Dynamic effects: Use variable-temperature NMR to detect conformational exchange broadening. Integrate molecular dynamics simulations to model flexible regions .
What computational tools are recommended for predicting the reactivity of this compound in catalytic systems?
Level: Advanced
Methodological Answer:
Quantum chemical software (Gaussian, ORCA) can model transition states and activation energies for key reactions like glycosylation or oxidation. Machine learning platforms (e.g., Chemprop) trained on reaction databases predict regioselectivity. For solvent effects, use COSMO-RS or MD simulations. Pair these with ICReDD’s reaction path search methods to narrow optimal conditions .
What analytical techniques are critical for characterizing the carbaldehyde group and its interactions with adjacent functional groups?
Level: Basic
Methodological Answer:
- IR spectroscopy: Identify the aldehyde C=O stretch (~1720 cm⁻¹).
- ¹³C NMR: Look for the carbaldehyde carbon signal at ~190–205 ppm.
- Derivatization: Confirm via reaction with hydroxylamine to form an oxime, monitored by LC-MS.
- X-ray crystallography: Resolve spatial arrangements between the aldehyde and sterically hindered methyl groups .
How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
Level: Advanced
Methodological Answer:
Use a factorial design to test pH (2–12) and temperature (25–60°C). Analyze degradation products via UPLC-QTOF-MS. Apply kinetic modeling (Arrhenius equation) to predict shelf-life. For pH-sensitive glycosidic bonds, employ buffer systems with ionic strength controls. Statistical tools like ANOVA identify significant degradation pathways .
What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?
Level: Advanced
Methodological Answer:
- Process intensification: Use flow chemistry for exothermic steps (e.g., oxidation).
- Catalyst recycling: Immobilize metal catalysts on silica or polymers.
- Workflow automation: Implement AI-driven platforms for real-time monitoring of reaction parameters (e.g., pressure, viscosity).
- Purification: Replace column chromatography with countercurrent distribution or crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
